

# trace element geochemistry of mantle olivine

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## Compound of Interest

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An In-depth Technical Guide to the Trace Element Geochemistry of Mantle **Olivine**

## Introduction

**Olivine**, a primary constituent of the Earth's upper mantle, is a critical mineral for understanding magmatic processes.<sup>[1][2][3]</sup> While once considered a relatively simple silicate hosting primarily major elements like Magnesium (Mg), Iron (Fe), and Silicon (Si), advancements in analytical techniques have revealed its capacity to incorporate a wide array of trace elements.<sup>[1]</sup> These trace elements, present in concentrations typically below 1000 parts per million (ppm), serve as powerful proxies for deciphering the origin, evolution, and dynamics of mantle-derived magmas.<sup>[4][5]</sup> This guide provides a comprehensive overview of the analytical methods used to study trace elements in **olivine**, the principles governing their partitioning and diffusion, and their application as petrogenetic indicators for researchers and scientists.

## Analytical Techniques and Experimental Protocols

The accurate measurement of trace elements in **olivine**, often at ppm or sub-ppm levels, requires sophisticated analytical techniques. The primary methods employed are Electron Probe Microanalysis (EPMA), Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), and Secondary Ion Mass Spectrometry (SIMS).

## Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique best suited for analyzing minor and some trace elements present at concentrations typically above 10 ppm. It offers high spatial resolution and is widely

used for elements such as Nickel (Ni), Manganese (Mn), Calcium (Ca), Aluminum (Al), Chromium (Cr), Cobalt (Co), and Titanium (Ti).[6]

Detailed Experimental Protocol for High-Precision Trace Element Analysis by EPMA:

- Sample Preparation:
  - Olivine grains are mounted in epoxy and polished to a high-quality, flat surface (e.g., 1-micron diamond paste finish) to minimize surface topography effects.
  - The sample is then carbon-coated to ensure electrical conductivity under the electron beam.
- Instrumentation & Analytical Conditions:
  - A high-stability electron probe microanalyzer is used, often in a temperature and humidity-controlled environment to minimize instrumental drift.
  - Accelerating Voltage: Typically set to 25 kV to ensure sufficient overvoltage for the excitation of K $\alpha$  X-ray lines for elements of interest.
  - Beam Current: A high beam current (e.g., 900 nA) is used to maximize X-ray counts and improve detection limits for trace elements.[6] The beam is often focused to a diameter of approximately 7  $\mu$ m.
  - Spectrometers: Wavelength-Dispersive Spectrometers (WDS) are used for their high spectral resolution, which is crucial for resolving peak overlaps and achieving low detection limits (4-10 ppm). Major elements (Si, Mg, Fe) may be measured simultaneously using an Energy-Dispersive Spectrometer (EDS) to avoid oversaturating the WDS detectors.
  - Counting Times: Long counting times (e.g., total analysis time of 12 minutes) are employed on both peak and background positions to improve counting statistics.
- Calibration and Data Correction:
  - Well-characterized standards of known composition are used for calibration.

- Instrumental drift is monitored by repeatedly analyzing a secondary standard (e.g., San Carlos **olivine**) throughout the analytical session.
- Raw X-ray intensities are corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or similar correction procedure.

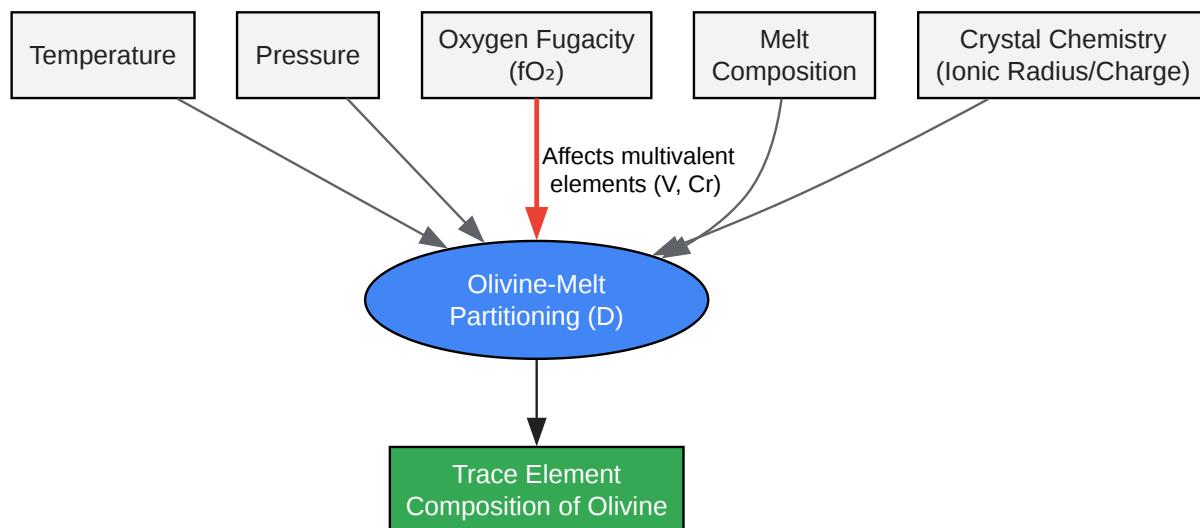
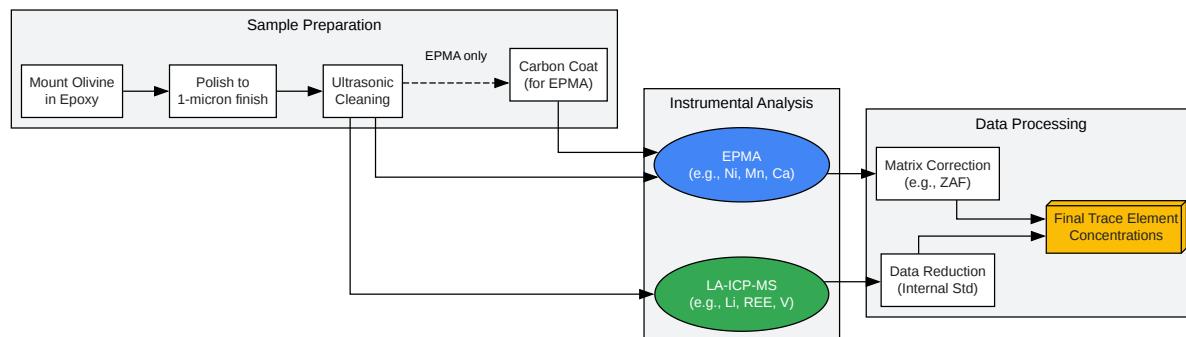
## Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

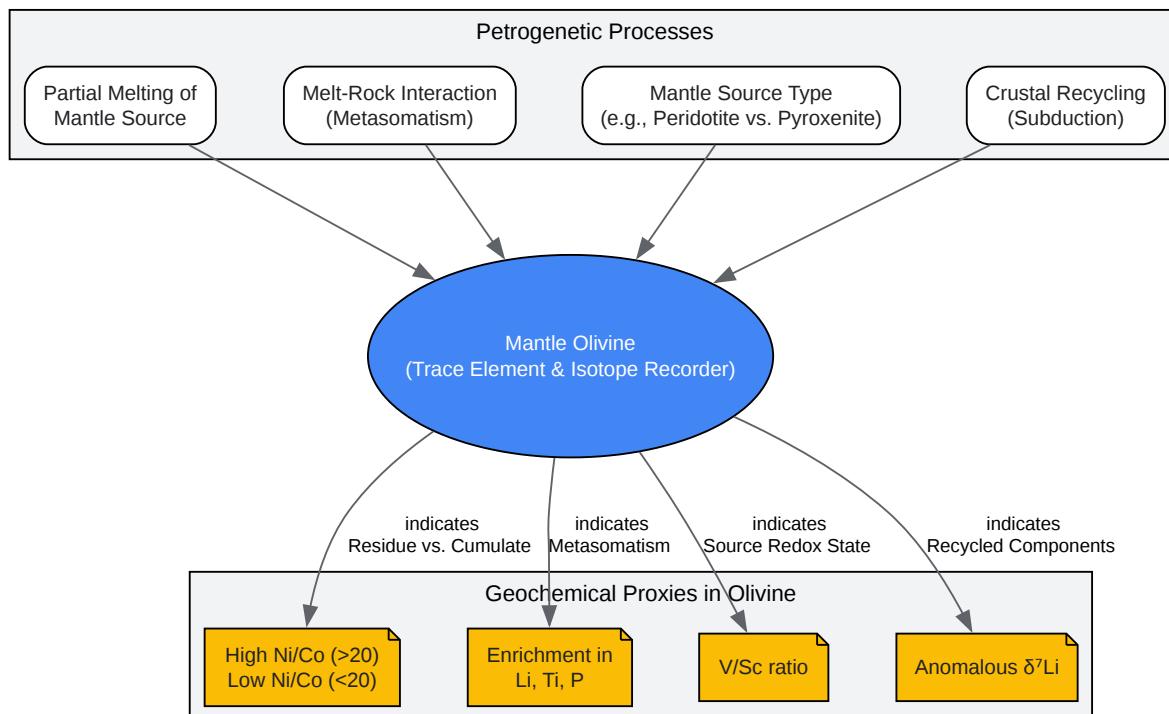
LA-ICP-MS is a powerful and widely used technique for in-situ analysis of a broad suite of trace elements down to sub-ppm levels.<sup>[7][8]</sup> It is a destructive technique but offers excellent sensitivity for elements that are difficult to measure by EPMA.

Detailed Experimental Protocol for Trace Element Analysis by LA-ICP-MS:

- Sample Preparation:
  - Samples are prepared as thick sections or epoxy mounts, polished to a high standard.
  - Thorough cleaning of the sample surface is critical to remove any potential contamination.
- Instrumentation & Analytical Conditions:
  - A high-power excimer laser (e.g., 193 nm ArF) is coupled to an ICP-MS instrument.
  - Ablation Parameters: The laser spot size, fluence (energy per unit area), and repetition rate are optimized for **olivine**. Spot sizes typically range from 70 to 100  $\mu\text{m}$  to minimize elemental downhole fractionation.<sup>[7]</sup>
  - Carrier Gas: A high-purity carrier gas (Helium or Argon) transports the ablated aerosol from the sample chamber to the ICP torch.
  - ICP-MS Tuning: The instrument is tuned for high sensitivity and low oxide production rates (e.g.,  $\text{ThO}^+/\text{Th}^+ < 0.5\%$ ).
- Calibration and Data Reduction:

- External Calibration: An external standard, typically a glass of known trace element composition (e.g., NIST 612), is used for calibration.[7]
- Internal Standardization: An internal standard element with a known concentration in the **olivine** (determined independently by EPMA, e.g.,  $^{29}\text{Si}$ ) is used to correct for variations in ablation yield and instrumental drift.
- Data Acquisition: A typical analysis involves measuring the gas background, followed by ablating the sample for a set time (e.g., 35 seconds), and then a washout period.[7]
- Data Processing: Time-resolved data signals are processed to select stable intervals and correct for background. Matrix-matched standards (well-characterized **olivine**) are increasingly used to improve accuracy by mitigating matrix effects and downhole fractionation issues.[7][8]





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